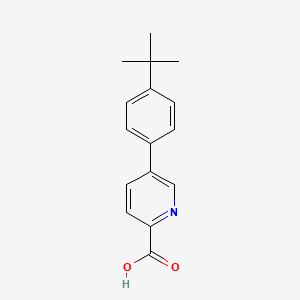

5-(4-t-Butylphenyl)picolinic acid

Overview

Description

5-(4-t-Butylphenyl)picolinic acid is an organic compound with the molecular formula C16H17NO2 . It is a derivative of picolinic acid, which is a metabolite of the amino acid tryptophan .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position and a 4-t-butylphenyl group at the 5-position . The molecular weight of the compound is 255.31 .Physical and Chemical Properties Analysis

This compound is a white solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices

A study synthesized a picolinic acid derivative with an 1,3,4-oxadiazole unit, specifically 5-(4′-(5″-(4- tert -butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid, and its bicyclometalated iridium complex for use in polymer light-emitting devices. The iridium complex exhibited a maximum luminance efficiency of 7.7 cd/A and a peak brightness of 5288 cd/m^2, demonstrating enhanced optoelectronic properties compared to a similar complex without the 1,3,4-oxadiazole unit. This suggests that modifying picolinic acid derivatives can significantly improve the performance of materials in optoelectronic applications (Xiao et al., 2009).

Hydrothermal Assembly and Photocatalytic Activity

Picolinic acid derivatives have also been explored in the field of crystal engineering, leading to the hydrothermal assembly of coordination compounds with notable photocatalytic activity. A novel tricarboxylic acid block containing phthalate and picolinate functionalities facilitated the assembly of seven new coordination compounds with diverse metal ions (Mn, Ni, Cu, and Zn). These compounds exhibited structural diversity and showed promising photocatalytic activity for the degradation of methylene blue, a model dye pollutant. The nickel(II) coordination polymer emerged as the most active catalyst, highlighting the potential of picolinic acid derivatives in the development of new photocatalysts (Gu et al., 2017).

Antimicrobial Activities and DNA Interactions

The antimicrobial activities and DNA interaction capabilities of picolinic acid and its derivatives have been characterized, revealing their potential in pharmaceutical applications. Studies showed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. Molecular docking simulations indicated that these compounds could interact with DNA, with certain derivatives showing higher interaction affinity. This suggests a broad range of applications for picolinic acid derivatives in antimicrobial therapies and as molecular tools in biological research (Tamer et al., 2018).

Organometallic Iridium Anticancer Complexes

Research into organometallic iridium complexes involving picolinic acid has shown promising anticancer properties. These complexes exhibit rapid hydrolysis and form adducts with DNA, preferring guanine residues as binding sites. Their cytotoxic potency towards human ovarian cancer cells has been correlated with the hydrophobicity and intercalative ability of the complexes, making them significant in the design of new anticancer drugs. The study highlights the role of picolinic acid as an ancillary ligand in enhancing the biological activity of organometallic complexes (Liu et al., 2011).

Mechanism of Action

Target of Action

The primary target of 5-(4-t-Butylphenyl)picolinic acid is the zinc finger proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . It also inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Biochemical Pathways

It is known that the compound interferes with the function of zinc finger proteins, which are involved in a wide range of cellular processes, including dna repair, gene transcription, and signal transduction .

Result of Action

The result of the action of this compound is the inhibition of the function of zinc finger proteins, leading to the disruption of viral replication and packaging . This results in broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus .

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLUGXFKLHZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)